molecular formula C6H16N2 B2568826 (2-amino-2-methylpropyl)(ethyl)amine CAS No. 107429-97-0

(2-amino-2-methylpropyl)(ethyl)amine

Cat. No.: B2568826
CAS No.: 107429-97-0
M. Wt: 116.208
InChI Key: IOVGBWPECXFYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-amino-2-methylpropyl)(ethyl)amine, also known as N-ethyl-2-methyl-1,2-propanediamine, is an organic compound with the molecular formula C6H16N2. It is a secondary amine with a branched structure, consisting of an ethyl group and a 2-amino-2-methylpropyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-2-methylpropyl)(ethyl)amine can be achieved through several methods. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chloro-2-methylpropane with ethylamine under basic conditions can yield this compound .

Another method involves the reductive amination of ketones or aldehydes with amines. In this process, 2-methylpropanal can react with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-amino-2-methylpropyl)(ethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

    Acylation: The compound can react with acid chlorides to form amides

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Haloalkanes and other electrophiles are used in nucleophilic substitution reactions.

    Acylation: Acid chlorides and anhydrides are used in acylation reactions

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

    Acylation: Amides

Scientific Research Applications

(2-amino-2-methylpropyl)(ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-amino-2-methylpropyl)(ethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its branched structure and the presence of both an ethyl group and a 2-amino-2-methylpropyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

1-N-ethyl-2-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-8-5-6(2,3)7/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVGBWPECXFYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.